![molecular formula C10H16ClNO2 B2470873 2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide CAS No. 2411247-90-8](/img/structure/B2470873.png)
2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide” is an organic compound containing a chloroacetamide group and a cyclopropyl group attached to an oxolane ring. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. Chloroacetamides are a subclass where a chlorine atom is also attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would include a chloroacetamide group, a cyclopropyl group (a three-membered carbon ring), and an oxolane ring (a five-membered ring containing four carbon atoms and one oxygen atom). The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the chloroacetamide, cyclopropyl, and oxolane groups. The chloroacetamide group could potentially undergo nucleophilic substitution reactions . The cyclopropyl group might be involved in ring-opening reactions, and the oxolane ring could potentially undergo ring-opening reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Chloroacetamides are generally colorless solids and are readily soluble in water .Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-6-9(13)12-7-10(8-2-3-8)4-1-5-14-10/h8H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHYZFVQAUVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CNC(=O)CCl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)
![2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2470794.png)
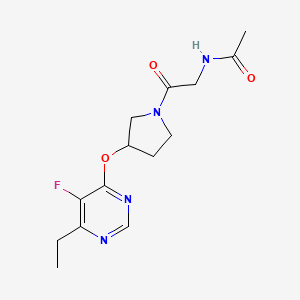
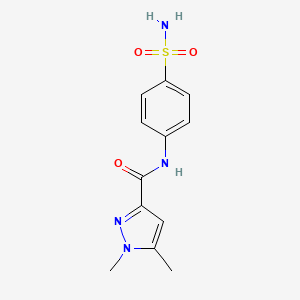
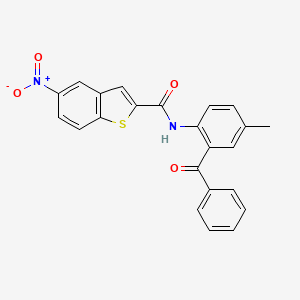
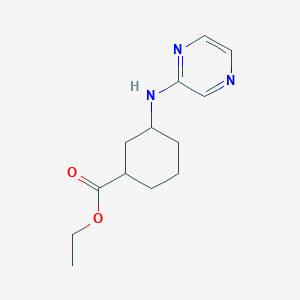


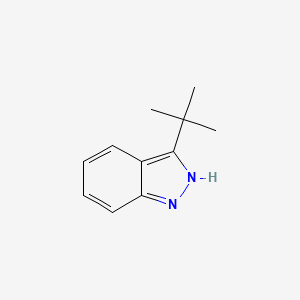
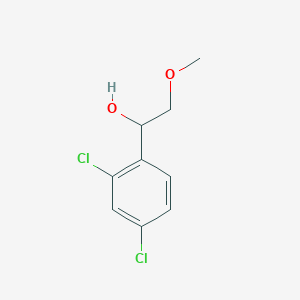
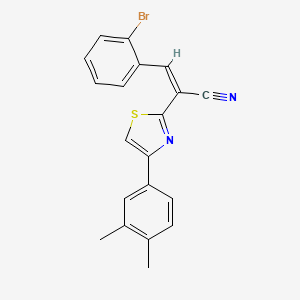
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)
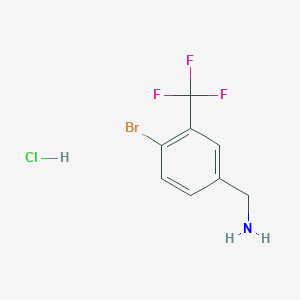
![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)